molecular formula C22H16N2O3 B3305435 N-(4-oxo-2-(m-tolyl)-4H-chromen-6-yl)nicotinamide CAS No. 923179-80-0

N-(4-oxo-2-(m-tolyl)-4H-chromen-6-yl)nicotinamide

Cat. No.: B3305435
CAS No.: 923179-80-0
M. Wt: 356.4 g/mol
InChI Key: MXDZDOSKPJWKJT-UHFFFAOYSA-N
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Description

N-(4-oxo-2-(m-tolyl)-4H-chromen-6-yl)nicotinamide is a synthetic organic compound that belongs to the class of chromenyl nicotinamides. This compound is characterized by the presence of a chromenyl ring system fused with a nicotinamide moiety. The chromenyl ring is known for its diverse biological activities, making this compound of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-oxo-2-(m-tolyl)-4H-chromen-6-yl)nicotinamide typically involves the condensation of a chromenone derivative with a nicotinamide derivative. One common method includes the use of a suitable catalyst under reflux conditions in an organic solvent such as ethanol or methanol. The reaction is monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters, leading to a more consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-oxo-2-(m-tolyl)-4H-chromen-6-yl)nicotinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromenone ring to a dihydrochromenone.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted chromenones, dihydrochromenones, and quinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-oxo-2-(m-tolyl)-4H-chromen-6-yl)nicotinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence.

Mechanism of Action

The mechanism of action of N-(4-oxo-2-(m-tolyl)-4H-chromen-6-yl)nicotinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular pathways involved in inflammation and cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-oxo-2-phenyl-4H-chromen-6-yl)nicotinamide
  • N-(4-oxo-2-(p-tolyl)-4H-chromen-6-yl)nicotinamide
  • N-(4-oxo-2-(m-methoxyphenyl)-4H-chromen-6-yl)nicotinamide

Uniqueness

N-(4-oxo-2-(m-tolyl)-4H-chromen-6-yl)nicotinamide is unique due to the presence of the m-tolyl group, which can influence its biological activity and chemical reactivity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile compared to similar compounds.

Properties

IUPAC Name

N-[2-(3-methylphenyl)-4-oxochromen-6-yl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O3/c1-14-4-2-5-15(10-14)21-12-19(25)18-11-17(7-8-20(18)27-21)24-22(26)16-6-3-9-23-13-16/h2-13H,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXDZDOSKPJWKJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CN=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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